N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide moiety, along with a dimethoxyphenyl group linked to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 4-(trifluoromethyl)benzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-8-5-13(9-18(16)28-2)17-10-15(25-29-17)11-24-19(26)12-3-6-14(7-4-12)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOSEJXBIAYKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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